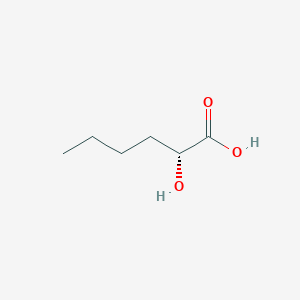

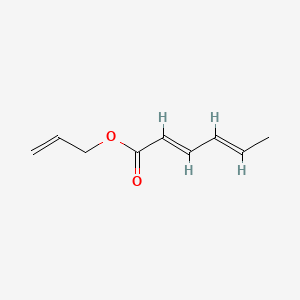

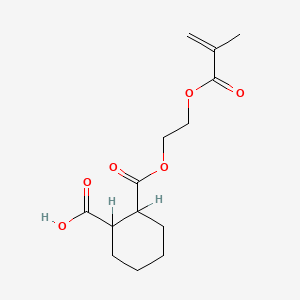

![molecular formula C27H21Cl3 B1599116 1,3,5-Tris[4-(chloromethyl)phenyl]benzene CAS No. 66449-09-0](/img/structure/B1599116.png)

1,3,5-Tris[4-(chloromethyl)phenyl]benzene

Descripción general

Descripción

1,3,5-Tris[4-(chloromethyl)phenyl]benzene is an organic synthesis intermediate and pharmaceutical intermediate that can be used in laboratory organic synthesis processes and in chemical and pharmaceutical research and development processes .

Synthesis Analysis

Several rigid 1,3,5-tris(phenylethynyl)benzenes with different fluorination patterns were synthesized through selective Sono-gashira-Hagihara coupling reactions . Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields .Molecular Structure Analysis

The molecular structures of similar compounds have been studied. For example, the crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene has been investigated . The single-crystal structures show that all three compounds form a double-chain structure with the adjacent iron atoms being bridged by two ttmb linkers .Chemical Reactions Analysis

Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines afforded the corresponding triarylamines in good yields. Oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1,3,5-Tris(4-aminophenyl)benzene has a melting point of >200℃ (ethanol), a predicted boiling point of 576.3±45.0 °C, a density of 1.203±0.06 g/cm3 (20 ºC 760 Torr), and is slightly soluble in Acetonitrile and DMSO when heated .Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

1,3,5-Tris(hydrogensulfato) benzene, a derivative of the compound , has been utilized as an efficient catalyst for the synthesis of organic compounds. It has shown promising results in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives through condensation reactions. This methodology is noted for its high yields, simplicity, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Fluorescent Sensing and Capture of Chemicals

A fluorescent chemo-sensor based on a derivative of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene has been synthesized for the selective sensing and capture of picric acid, a critical component in explosives. The sensor exhibits remarkable fluorescence quenching in the presence of picric acid, underlining its potential for applications in security and environmental monitoring (Vishnoi et al., 2015).

Free Radical Scavenging and Protein Binding

A series of dendrimers based on a derivative of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene has shown potential in free radical scavenging, acting as antioxidants, and in protein binding studies. These dendrimers exhibit unique properties like superhydrophobicity and optical activity, suggesting applications in materials science and biomedicine (Makawana & Singh, 2020).

Building Block in Supramolecular Chemistry

The compound has been identified as a novel building block for applications in supramolecular chemistry. It has been used in the synthesis of crystalline salts and complex molecular structures, highlighting its versatility and potential in the development of new materials and chemical sensors (Beckmann et al., 2008).

Synthesis of Robust Frameworks

1,3,5-Tris(4-phosphonophenyl)benzene, another derivative, has been used in the synthesis of a zirconium phosphonate with a honeycomb-like structure. This structure is notable for its remarkable thermal stability and resistance to hydrolysis, indicating its potential in various industrial applications (Taddei et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

1,3,5-tris[4-(chloromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Cl3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGIKSOVIQLLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=CC(=CC(=C2)C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399673 | |

| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66449-09-0 | |

| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

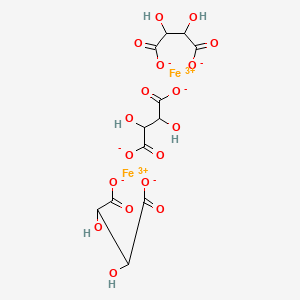

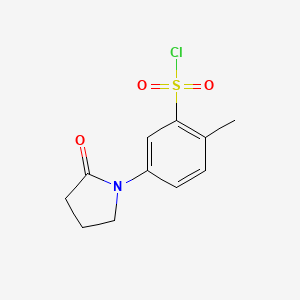

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)

![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)